molecular formula C17H22FN3 B11739187 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11739187
M. Wt: 287.37 g/mol
InChI Key: KDCSZNXCUXOSBP-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopentyl group, a methyl group, and a fluorophenyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The combination of the cyclopentyl, methyl, and fluorophenyl groups in the pyrazole scaffold enhances its pharmacological potential and differentiates it from other pyrazole derivatives.

Properties

Molecular Formula

C17H22FN3

Molecular Weight

287.37 g/mol

IUPAC Name

N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C17H22FN3/c1-13-15(12-21(20-13)17-4-2-3-5-17)11-19-10-14-6-8-16(18)9-7-14/h6-9,12,17,19H,2-5,10-11H2,1H3

InChI Key

KDCSZNXCUXOSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(C=C2)F)C3CCCC3

Origin of Product

United States

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